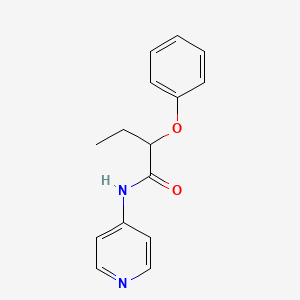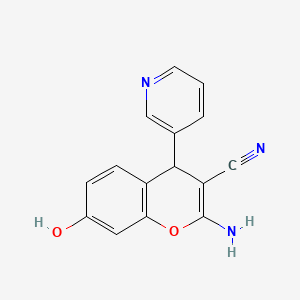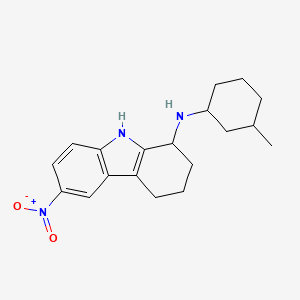
2-phenoxy-N-4-pyridinylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-4-pyridinylbutanamide, also known as Flumioxazin, is a synthetic herbicide that belongs to the family of pyridine carboxylic acid compounds. It is widely used in agriculture to control the growth of weeds in various crops, including soybeans, cotton, corn, and vegetables. Flumioxazin is known for its long-lasting effects and its ability to control a broad spectrum of weeds.
Wirkmechanismus
2-phenoxy-N-4-pyridinylbutanamide works by inhibiting the synthesis of chlorophyll in plants, which leads to the death of the plant. It does this by binding to the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. 2-phenoxy-N-4-pyridinylbutanamide is a selective herbicide, meaning that it targets only plants and does not harm animals or humans.
Biochemical and Physiological Effects:
2-phenoxy-N-4-pyridinylbutanamide has been shown to have minimal impact on non-target organisms, including animals and microorganisms. However, it may have some impact on soil microorganisms, which could affect soil health and nutrient cycling. 2-phenoxy-N-4-pyridinylbutanamide is also relatively stable in soil, which means that it has a long-lasting impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenoxy-N-4-pyridinylbutanamide in lab experiments is its selectivity, which allows researchers to study the impact of herbicides on plants without affecting other organisms. 2-phenoxy-N-4-pyridinylbutanamide is also relatively easy to use and has a long-lasting effect, which makes it useful for studying the long-term impacts of herbicides on plant growth and development. However, one limitation of using 2-phenoxy-N-4-pyridinylbutanamide is its potential impact on soil microorganisms, which could affect the results of experiments that rely on healthy soil ecosystems.
Zukünftige Richtungen
There are several future directions for research on 2-phenoxy-N-4-pyridinylbutanamide. One area of research is the development of new formulations that are more effective and have less impact on the environment. Another area of research is the study of 2-phenoxy-N-4-pyridinylbutanamide's impact on soil microorganisms and its potential to affect soil health. Additionally, researchers could study the long-term impacts of 2-phenoxy-N-4-pyridinylbutanamide on plant growth and development, as well as its potential to reduce greenhouse gas emissions by promoting conservation tillage practices.
Synthesemethoden
The synthesis of 2-phenoxy-N-4-pyridinylbutanamide involves the reaction of 2-chloro-4,6-dinitrophenol with 4-pyridinylmethylamine to form 2-(4-pyridinylmethylamino)-4,6-dinitrophenol. This intermediate is then reacted with butyric anhydride to form 2-phenoxy-N-4-pyridinylbutanamide. The synthesis of 2-phenoxy-N-4-pyridinylbutanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-4-pyridinylbutanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including some that are resistant to other herbicides. 2-phenoxy-N-4-pyridinylbutanamide has also been studied for its impact on soil microorganisms and its potential to affect soil health. In addition, 2-phenoxy-N-4-pyridinylbutanamide has been studied for its potential to reduce greenhouse gas emissions by reducing tillage and promoting conservation tillage practices.
Eigenschaften
IUPAC Name |
2-phenoxy-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(19-13-6-4-3-5-7-13)15(18)17-12-8-10-16-11-9-12/h3-11,14H,2H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEDQEQJZYTKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)

methanone](/img/structure/B5180925.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)
